![molecular formula C9H6Cl2N2 B14051701 2,5-Dichloro-4-methylquinazoline](/img/structure/B14051701.png)
2,5-Dichloro-4-methylquinazoline
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Overview
Description
2,5-Dichloro-4-methylquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of chlorine and methyl groups in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-methylquinazoline typically involves the reaction of appropriate substituted anilines with carbonyl compounds under specific conditions. One common method includes the cyclization of 2,5-dichloroaniline with formamide or formic acid, followed by methylation at the 4-position using methyl iodide or dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted quinazolines.
Oxidation: Formation of quinazoline oxides.
Reduction: Formation of reduced quinazoline derivatives.
Scientific Research Applications
2,5-Dichloro-4-methylquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antifungal activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Employed in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloroquinazoline
- 4-Methylquinazoline
- 2,5-Dichloro-4-ethylquinazoline
Uniqueness
2,5-Dichloro-4-methylquinazoline is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C9H6Cl2N2 |
---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
2,5-dichloro-4-methylquinazoline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-8-6(10)3-2-4-7(8)13-9(11)12-5/h2-4H,1H3 |
InChI Key |
LWOOJICHLXCMNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)C=CC=C2Cl |
Origin of Product |
United States |
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